molecular formula C26H25ClN2O5 B584660 Tolvaptan Impurity 2 CAS No. 1346599-75-4

Tolvaptan Impurity 2

Cat. No. B584660
M. Wt: 480.945
InChI Key: AJMZAIPORREFDJ-UHFFFAOYSA-N
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Description

Tolvaptan Impurity 2, also known as DM-4107, is a 4-hydroxy monocarboxylic acid. It is a hydroxybutyric acid metabolite of the vasopressin V2-receptor antagonist tolvaptan . It has a role as a drug metabolite and is functionally related to tolvaptan .


Synthesis Analysis

During the preparation of Tolvaptan, impurities were detected in HPLC . The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl2/HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .


Molecular Structure Analysis

The molecular formula of Tolvaptan Impurity 2 is C26H25ClN2O5 . The IUPAC name is 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid .

Scientific Research Applications

Synthesis and Characterization

Tolvaptan impurities, including Tolvaptan Impurity 2, have been synthesized and characterized, with twenty-six potential impurities identified during the preparation of Tolvaptan. These impurities were analyzed using methods like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectra, with a focus on controlling these impurities formed during various stages of Tolvaptan preparation (Sethi et al., 2014).

Quantification in Drug Substance

A reverse-phased HPLC method was developed for determining Tolvaptan drug substance and its process impurities, including TLPRC01, TLPRC02, TLPRC03, TLPRC04, TLPRC05, and TLPC06. This method aids in quantifying related compounds in the drug substance and monitoring the purity of the drug substance in the presence of degraded impurities (RaoP.Y. et al., 2020).

Mechanistic Studies

Tolvaptan's effects on the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation have been studied. This research provides insights into the molecular mechanisms underlying Tolvaptan's renal function improvement in chronic kidney disease models, highlighting a unique mechanism compared to other Nrf2 activators (Fujiki et al., 2019).

Detection and Quantification of Genotoxic Impurities

A Gas Chromatography-Mass Spectrometry (GC-MS) method was developed for determining Ethyl 4-bromobutyrate, a potential genotoxic impurity, in Tolvaptan Tablets. This method is significant for ensuring the safety and purity of Tolvaptan formulations (Dsouza, 2018).

Evaluating Mechanisms of Drug-Induced Liver Injury

Tolvaptan's potential mechanisms underlying drug-induced liver injury (DILI) have been explored using DILIsym software. The study combined physiologically based pharmacokinetic estimates with toxicity mechanisms, providing insights into the liver safety profile of Tolvaptan observed in clinical trials (Woodhead et al., 2016).

Safety And Hazards

While specific safety and hazard information for Tolvaptan Impurity 2 is not available, it’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future studies should focus on the synthesis and characterization of possible as well as observed impurities in the process for preparation of Tolvaptan . As per the guidelines recommended by ICH, the acceptable level for a known or unknown related compound (impurity) is less than 0.15 and 0.10%, respectively, in a drug substance .

properties

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZAIPORREFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolvaptan Impurity 2

CAS RN

1346599-75-4
Record name DM-4107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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